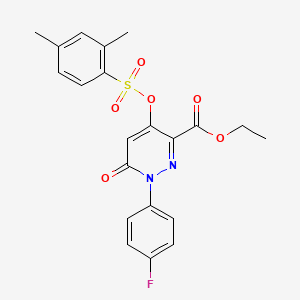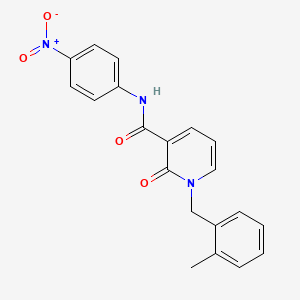![molecular formula C18H16N2O4S2 B2739689 methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-96-8](/img/structure/B2739689.png)
methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is an organic compound with potential applications across various scientific fields. This molecule combines a complex structure involving benzo[d]thiazolyl and thiophenyl groups, which contribute to its diverse chemical properties and interactions.
Applications De Recherche Scientifique
Methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate finds use in several scientific domains:
Chemistry: : As a versatile intermediate for synthesizing complex organic molecules.
Biology: : Potential bioactive compound for studying cellular pathways.
Medicine: : Investigated for its potential therapeutic properties.
Industry: : Utilized in material science for its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step reaction process. A common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: : Starting with the appropriate benzo[d]thiazole precursor.
Acrylation Reaction: : Introduction of the (thiophen-2-yl)acryloyl group via a condensation reaction.
Methoxylation: : Methoxylation of the compound at the desired position.
Esterification: : Conversion to the methyl ester form to yield the final product.
Industrial Production Methods
In an industrial setting, these reactions are typically scaled up with optimization of reaction conditions such as temperature, solvent choice, and catalyst use. The implementation of continuous flow reactors can enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : Undergoes oxidation reactions, particularly at the thiophenyl group, forming sulfoxides or sulfones.
Reduction: : Reduction can occur, especially affecting the (thiophen-2-yl)acryloyl group.
Substitution: : Substitution reactions are possible, particularly at the benzo[d]thiazolyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride are typically employed.
Substitution: : Conditions vary but often involve Lewis acids as catalysts.
Major Products
Oxidation: : Sulfoxides, sulfones
Reduction: : Reduced derivatives of the acrylate and thiophenyl components
Substitution: : Substituted derivatives with various functional groups
Mécanisme D'action
The biological activity of methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate often involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Its precise mechanism of action can vary depending on the specific application but often involves binding to target molecules, resulting in altered activity or inhibition.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, such as derivatives of benzo[d]thiazole or thiophene, methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate stands out due to:
Unique Structural Features: : The specific positioning and combination of functional groups.
Enhanced Reactivity: : Increased chemical reactivity due to the presence of both benzo[d]thiazolyl and thiophenyl moieties.
Diverse Applications:
List of Similar Compounds:
2-Aminobenzothiazole
Methyl 2-(benzo[d]thiazol-2-yl)acetate
3-(2-Thienyl)acrylic acid
Intriguing stuff, right? What’s got you curious about this compound?
Propriétés
IUPAC Name |
methyl 2-[6-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-23-12-5-7-14-15(10-12)26-18(20(14)11-17(22)24-2)19-16(21)8-6-13-4-3-9-25-13/h3-10H,11H2,1-2H3/b8-6+,19-18? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVBDYPVQUDVCD-HBDKRJASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CS3)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CS3)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2739606.png)
![5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2739607.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2739611.png)
![2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid](/img/structure/B2739612.png)
![Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate](/img/structure/B2739613.png)
![3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2739615.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2739617.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B2739618.png)

![1-(Azepan-1-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2739620.png)
![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739621.png)
![Tert-butyl 4-[[methyl-[3-(prop-2-enoylamino)propanoyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B2739624.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2739627.png)

